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Cat. No.: B018847 Get Quote

An In-Depth Technical Guide to 1-(2-Phthalazin-1-ylhydrazino)phthalazine

Introduction: Unveiling a Key Hydralazine Analog
1-(2-Phthalazin-1-ylhydrazino)phthalazine is a distinct chemical entity closely related to the

well-established antihypertensive agent, hydralazine.[1] Structurally, it can be considered a

dimer of the hydralazine moiety and is sometimes referred to as a hydralazine dimer impurity.

While its parent compound, hydralazine, has a long history in the clinical management of

hypertension and heart failure, 1-(2-Phthalazin-1-ylhydrazino)phthalazine is primarily a

compound of interest in research and organic synthesis.[2][3] This guide provides a

comprehensive technical overview of its chemical structure, physicochemical properties, and

the foundational pharmacological principles that govern its activity, drawing parallels with its

precursor to offer field-proven insights for researchers.

Section 1: Chemical Identity and Physicochemical
Properties
A precise understanding of a molecule begins with its fundamental identifiers and properties.

These data are critical for experimental design, from solubility tests to analytical method

development.

Nomenclature and Identifiers
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IUPAC Name: 1,2-di(phthalazin-1-yl)hydrazine[4]

Common Synonyms: 1-(2-Phthalazin-1-ylhydrazino)phthalazine, 1,1'-

Hydrazodiphthalazine, Hydralazine Dimer Impurity[2]

CAS Number: 24030-07-7[5]

Molecular Formula: C₁₆H₁₂N₆[5]

Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the molecule,

which are essential for laboratory handling and characterization.

Property Value Source

Molecular Weight 288.31 g/mol [4][5]

Monoisotopic Mass 288.11234441 Da [4]

Appearance Orange Solid [2]

Melting Point >299°C (decomposes) [6]

XLogP3 (Predicted) 2.8 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
6 [4]

Section 2: Pharmacology and Mechanism of Action
While not a clinical drug itself, the compound is an analog of Budralazine and a derivative of

Hydralazine, both known direct-acting vasodilators.[3][7] Its mechanism can be inferred from

related structures, which act directly on vascular smooth muscle.

Core Mechanism: Direct Vasodilation
Like hydralazine, the vasodilatory action of related phthalazine derivatives is characterized by a

direct relaxation of arterial smooth muscle.[7][8] This is distinct from other classes of
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antihypertensives that may act on the central nervous system or the renin-angiotensin system.

[9] The primary effect is a reduction in peripheral vascular resistance, leading to a decrease in

blood pressure.[3]

Causality of Action: Interference with Calcium Flux
The central pillar of this mechanism is the interference with calcium (Ca²⁺) signaling within

vascular smooth muscle cells. Experimental evidence from the closely related compound

budralazine demonstrates a potent, concentration-dependent relaxation of aortic tissue pre-

contracted with either potassium chloride (KCl) or noradrenaline.[7]

This points to a specific causality:

Inhibition of Calcium Influx: The compound inhibits the contractile response to the cumulative

addition of Ca²⁺ in depolarized aortic tissue.[7]

Modulation of Intracellular Release: The parent compound, hydralazine, is understood to

inhibit the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic

reticulum.[3][8]

This dual-front inhibition of calcium availability—both from extracellular influx and intracellular

stores—is the critical step that prevents the activation of myosin light chain kinase, thereby

uncoupling the cellular machinery of contraction and resulting in smooth muscle relaxation and

vasodilation.[8]

Mechanistic Pathway Diagram
The following diagram illustrates the proposed signaling cascade leading to vasodilation, based

on evidence from analogous phthalazine derivatives.
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Caption: Proposed mechanism of vasodilation by 1-(2-Phthalazin-1-ylhydrazino)phthalazine.
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Section 3: Experimental Protocol for Vasodilator
Activity Assessment
To ensure trustworthiness and reproducibility, protocols must be self-validating. The following

workflow is based on established methodologies for characterizing direct-acting vasodilators,

as described in the scientific literature for the related compound budralazine.[7]

Objective
To quantify the direct vasodilatory effect of 1-(2-Phthalazin-1-ylhydrazino)phthalazine on

isolated arterial tissue.

Materials
Isolated rabbit thoracic aorta

Krebs-Henseleit solution (composition: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM

KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM glucose)

Contractile agents: Potassium Chloride (KCl, high concentration), Noradrenaline (NA)

Test compound: 1-(2-Phthalazin-1-ylhydrazino)phthalazine dissolved in a suitable vehicle

(e.g., DMSO)

Organ bath system with isometric force transducers

Carbogen gas (95% O₂, 5% CO₂)

Step-by-Step Methodology
Tissue Preparation:

Euthanize a rabbit via an approved ethical protocol.

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

Clean the aorta of adhering connective tissue and fat.
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Cut the aorta into helical strips or rings (approx. 2-3 mm in width).

Experimental Setup:

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at

37°C and continuously bubbled with carbogen gas.

Connect one end of the ring to a fixed hook and the other to an isometric force transducer

to record changes in tension.

Allow the tissue to equilibrate for 60-90 minutes under a resting tension of ~2.0 grams,

replacing the bath solution every 15-20 minutes.

Induction of Contraction (Self-Validation Step):

Induce a stable, submaximal contraction by adding a high concentration of KCl (e.g., 60

mM) or a specific concentration of Noradrenaline (e.g., 10⁻⁶ M) to the bath.

Causality Check: A stable and reproducible contraction confirms tissue viability and

receptor integrity, validating the baseline state.

Compound Application and Data Acquisition:

Once the contraction reaches a stable plateau, add the test compound (1-(2-Phthalazin-
1-ylhydrazino)phthalazine) to the organ bath in a cumulative, concentration-dependent

manner (e.g., from 10⁻⁸ M to 10⁻⁴ M).

Allow sufficient time between additions for the relaxation response to stabilize.

Record the isometric tension continuously. The relaxation is measured as a percentage

decrease from the pre-induced maximum contraction.

Data Analysis:

Construct concentration-response curves by plotting the percentage of relaxation against

the logarithm of the compound concentration.
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Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the

maximal relaxation) to quantify its potency.

Experimental Workflow Diagram
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Caption: Workflow for assessing the vasodilator properties of a test compound.
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Section 4: Conclusion and Future Directions
1-(2-Phthalazin-1-ylhydrazino)phthalazine represents an important molecule for researchers

in medicinal chemistry and pharmacology. Its structural relationship to hydralazine provides a

strong theoretical and experimental basis for its function as a direct-acting vasodilator, likely

mediated through the inhibition of calcium fluxes in arterial smooth muscle. The protocols and

data presented in this guide offer a robust framework for its synthesis, characterization, and

functional assessment. For drug development professionals, understanding the properties of

such analogs is crucial for impurity profiling and for exploring new chemical entities that may

offer improved therapeutic profiles over established drugs like hydralazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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